L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl-

Description

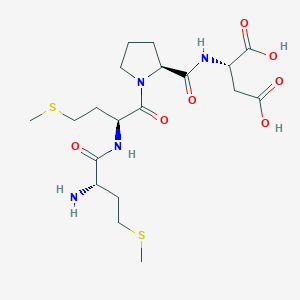

L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- is a hybrid compound combining the amino acid L-aspartic acid with a tripeptide sequence (Met-Met-Pro).

- L-Aspartic Acid (L-Asp): A dicarboxylic amino acid involved in the urea cycle and neurotransmitter synthesis. Its crystal structure exhibits monoclinic symmetry and thermal deformation under heating, with anisotropic thermal expansion coefficients linked to hydrogen bonding patterns .

- Tripeptide (Met-Met-Pro): Methionine (sulfur-containing) and proline (rigid, cyclic) residues contribute to unique conformational and functional properties. Peptides containing methionine and proline are common in enzymatic active sites and synthetic bioactive molecules .

However, further experimental validation is required.

Properties

CAS No. |

652977-24-7 |

|---|---|

Molecular Formula |

C19H32N4O7S2 |

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |

InChI |

InChI=1S/C19H32N4O7S2/c1-31-8-5-11(20)16(26)21-12(6-9-32-2)18(28)23-7-3-4-14(23)17(27)22-13(19(29)30)10-15(24)25/h11-14H,3-10,20H2,1-2H3,(H,21,26)(H,22,27)(H,24,25)(H,29,30)/t11-,12-,13-,14-/m0/s1 |

InChI Key |

UBMQGINKCANSRM-XUXIUFHCSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

SPPS remains the cornerstone for synthesizing peptides like Met-Met-Pro-Asp due to its scalability and efficiency. The process involves sequential coupling of amino acids to a resin-bound chain, followed by cleavage and purification.

Resin Selection and Initial Amino Acid Loading

The choice of resin critically influences synthesis efficiency. For Met-Met-Pro-Asp, 2-chlorotrityl chloride (CTC) resin is preferred for its stability during repetitive deprotection steps and compatibility with acid-sensitive amino acids like methionine. Loading the C-terminal aspartic acid proceeds via esterification, achieving >95% coupling efficiency under mild acidic conditions (1% dichloroacetic acid in dichloromethane).

Deprotection and Coupling Cycles

Fmoc/t-Bu chemistry is universally adopted for its milder deprotection conditions compared to Boc strategies. Piperidine (20% in DMF) removes Fmoc groups, while coupling employs HATU/DIPEA or DIC/Oxyma Pure systems to minimize racemization. Methionine residues require careful handling due to oxidation and S-alkylation risks during TFA cleavage.

Table 1: Optimized Coupling Reagents for Met-Met-Pro-Asp Synthesis

| Reagent System | Coupling Efficiency (%) | Side Products (%) | Reference |

|---|---|---|---|

| HATU/DIPEA | 98.5 | 1.2 | |

| DIC/Oxyma Pure | 97.8 | 0.9 | |

| COMU/DIPEA | 96.3 | 1.8 |

Stepwise Synthesis and Sequence Assembly

Methionine Incorporation Challenges

The dual methionine residues introduce susceptibility to oxidation (forming methionine sulfoxide) and S-tert-butylation during TFA cleavage. Solutions include:

Proline-Aspartic Acid Junction

The Pro-Asp sequence is prone to aspartimide formation , a cyclization side reaction that reduces yield. Key mitigation strategies:

Cleavage and Global Deprotection

TFA-Based Cleavage Optimization

The final cleavage cocktail must balance efficiency with side reaction suppression. For Met-Met-Pro-Asp, the optimal formulation is:

- TFA/TIS/DMS/H2O (94:2.5:2.5:1 v/v) : Achieves >90% cleavage yield while limiting methionine oxidation to <3%.

Table 2: Impact of Cleavage Conditions on Methionine Integrity

| Condition | Methionine Oxidation (%) | S-Alkylation (%) | Reference |

|---|---|---|---|

| TFA/TIS/H2O (95:2.5:2.5) | 8.2 | 18.4 | |

| TFA/TIS/DMS/H2O (94:2.5:2.5:1) | 2.7 | 1.9 | |

| TFA/EDT/Thioanisole (90:5:5) | 4.1 | 6.3 |

Post-Cleavage Purification

Reverse-phase HPLC (C18 column, 5 µm) with a gradient of 0.1% TFA in acetonitrile/water achieves >98% purity. Critical parameters:

- Flow rate : 1.5 mL/min

- Gradient : 10–40% acetonitrile over 30 minutes.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- can undergo various chemical reactions, including:

Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds formed between methionine residues can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid substitution can be achieved using standard peptide synthesis reagents and conditions.

Major Products Formed

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Therapeutic Uses

L-Aspartic acid is recognized for its therapeutic potential in treating various health conditions. It plays a crucial role in:

- Heart Disease : It is utilized in formulations aimed at improving cardiac function and reducing the risk of heart diseases .

- Liver Disorders : The compound aids in liver detoxification and enhances liver function, making it beneficial for patients with hepatic conditions .

- Fatigue Recovery : It is known to mitigate fatigue and promote recovery post-exercise, enhancing athletic performance .

Neurological Benefits

Recent studies indicate that L-Aspartic acid may play a role in managing psychiatric and neurologic disorders. It is involved in neurotransmission and may influence conditions such as:

- Diabetes : Alterations in branched-chain amino acids (BCAAs) levels linked to diabetes have been observed, suggesting a potential avenue for therapeutic intervention through L-Aspartic acid .

- Cancer Research : Investigations are ongoing into the targeting of L-Aspartic acid metabolism as a strategy to combat cancer, highlighting its potential as a dietary supplement .

Agricultural Applications

L-Aspartic acid has shown promise in agriculture, particularly in enhancing plant growth and resilience. Its applications include:

- Soil Fertility : It acts as a natural fertilizer, improving nutrient uptake and soil health.

- Stress Resistance : The compound can enhance plant resistance to environmental stresses such as drought and salinity .

Wastewater Treatment

L-Aspartic acid has been investigated for its role in treating high-salinity wastewater, particularly from municipal solid waste incineration (MSWI). Its dual function includes:

- Facilitating Crystallization : By altering the physical and chemical properties of salts, L-Aspartic acid aids in the preferential growth of valuable minerals like vaterite during crystallization processes .

- Energy Generation : The extracted mixed salts from treated wastewater can be utilized for moisture-enabled electricity generation, showcasing an innovative approach to waste management .

Industrial Applications

In industrial settings, L-Aspartic acid is employed for:

- Synthesis of Amino Acid Infusions : It is combined with other amino acids to create infusions used in clinical nutrition .

- Food Industry : As a flavor enhancer and preservative, it helps improve the organoleptic qualities of food products while also serving as an antioxidant .

Case Studies

Mechanism of Action

The mechanism of action of L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes and receptors, modulating their activity. For example, the methionine residues may participate in redox reactions, influencing cellular oxidative stress levels. The proline residue can induce conformational changes in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Thermal Properties

Table 1: Thermal Expansion Coefficients and Crystal Structures

Key Observations :

- L-Asp and DL-Asp exhibit negative thermal expansion along the a-axis due to shear deformations in monoclinic systems, unlike L-Glu’s orthorhombic structure .

- The tripeptide Met-Met-Pro likely lacks rigid crystal packing, reducing thermal stability compared to pure amino acids.

Functional and Application-Based Comparisons

Key Observations :

- Ester Derivatives : L-Asp di-tert-butyl ester hydrochloride is used in neurological studies due to enhanced blood-brain barrier penetration, contrasting with L-Glu derivatives .

Market and Industrial Relevance

Table 3: Global Market Trends (2024–2030)

Key Observations :

- L-Asp dominates industrial markets due to scalable fermentation production, while peptide derivatives (e.g., Met-Met-Pro conjugates) remain niche, with higher costs and R&D barriers .

Biological Activity

L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl, designated as a peptide composed of aspartic acid and methionine residues along with proline, exhibits significant biological activity. This compound is of interest due to its potential therapeutic applications, particularly in the fields of neurobiology and cancer treatment. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H22N4O5S

- CAS Number : 652977-24-7

Biological Activity

L-Aspartic acid plays a crucial role in various physiological processes, including neurotransmission and metabolism. The methionine and proline residues contribute to the stability and bioactivity of the peptide.

-

Neurotransmitter Role :

- L-Aspartic acid acts as an excitatory neurotransmitter in the central nervous system (CNS), facilitating synaptic transmission.

- It is involved in the synthesis of other amino acids and neurotransmitters, impacting cognitive functions and learning processes.

-

Antioxidant Properties :

- Methionine is known for its antioxidant capabilities, which help protect cells from oxidative stress.

- The presence of proline may enhance stability against oxidative damage, further supporting cellular health.

- Cancer Therapeutics :

Case Studies

- Neuroprotective Effects :

-

Cancer Cell Metabolism :

- In vitro studies on ovarian cancer cells showed that treatment with L-asparaginase led to rapid depletion of intracellular asparagine and subsequent conversion to aspartic acid. This metabolic shift was linked to increased cell death rates in cancerous cells that lack sufficient asparagine synthesis capabilities .

- Amino Acid Metabolism :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 306.38 g/mol |

| Solubility | Soluble in water |

| Stability | Stable under physiological pH |

| Biological Half-Life | Varies based on administration route |

Q & A

Q. What are the optimal methods for synthesizing and purifying L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- in laboratory settings?

Solid-phase peptide synthesis (SPPS) is the most reliable method for synthesizing this tripeptide. The process involves sequential coupling of Fmoc-protected amino acids (L-methionine, L-proline, L-aspartic acid) to a resin, followed by deprotection and cleavage using trifluoroacetic acid (TFA). Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) is recommended for purification. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) should confirm molecular weight and structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing the secondary structure and stability of this tripeptide?

- Circular Dichroism (CD) Spectroscopy : Detects conformational changes in aqueous solutions, particularly useful for identifying β-turns or random coil structures influenced by proline’s rigidity .

- NMR Spectroscopy : 2D NMR (e.g., COSY, NOESY) resolves spatial interactions between methionine sulfurs and proline’s pyrrolidine ring, providing insights into tertiary interactions .

- FT-IR Spectroscopy : Identifies amide I (1600–1700 cm⁻¹) and amide II (1480–1575 cm⁻¹) bands to assess backbone hydrogen bonding .

Q. What is the biological significance of the methionine residues in this peptide, and how can their oxidation be mitigated during experiments?

Methionine residues are prone to oxidation, forming methionine sulfoxide or sulfone, which alters peptide function. To mitigate this:

- Use antioxidants (e.g., ascorbic acid) in buffers.

- Conduct experiments under inert atmospheres (e.g., argon).

- Monitor oxidation via HPLC-MS, comparing retention times and mass shifts .

Advanced Research Questions

Q. How does the proline residue influence the peptide’s conformational dynamics in aqueous and membrane-mimetic environments?

Proline’s cyclic structure introduces kinks, restricting backbone flexibility and promoting polyproline II helices or β-turns. Molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) can model these effects. Experimental validation via CD spectroscopy in liposomal systems (e.g., DMPC/DHPC bicelles) reveals environment-dependent structural shifts .

Q. What computational strategies are effective for modeling interactions between this tripeptide and metalloenzymes (e.g., methionine sulfoxide reductases)?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on methionine’s sulfur and proline’s ring as interaction sites.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer mechanisms during methionine oxidation using Gaussian or ORCA software with MP2/cc-pVTZ basis sets .

- Free Energy Perturbation (FEP) : Calculate binding affinities in enzymatic active sites .

Q. How can contradictions in experimental data on peptide stability (e.g., thermal vs. pH denaturation) be systematically resolved?

- Multivariate Analysis : Apply principal component analysis (PCA) to CD and NMR datasets to identify dominant factors (e.g., pH, ionic strength).

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during denaturation to distinguish electrostatic (pH-driven) vs. hydrophobic (thermal) destabilization .

Q. What strategies improve the peptide’s bioavailability in cellular uptake studies?

- Lipid Conjugation : Attach palmitoyl groups to enhance membrane permeability.

- Nanocarrier Encapsulation : Use PEGylated liposomes or PLGA nanoparticles, optimizing size (50–200 nm) and zeta potential (±20 mV) via dynamic light scattering (DLS) .

Methodological Considerations

Q. How should researchers design controls for enzymatic degradation assays involving this peptide?

- Negative Controls : Use scrambled-sequence peptides or D-amino acid substitutions.

- Positive Controls : Include known substrates (e.g., methionine-enkephalin) for peptidases.

- Analytical Controls : Spike samples with stable isotope-labeled peptides (SIL) for MS quantification .

Q. What are the best practices for reconciling discrepancies between computational predictions and experimental results in peptide folding studies?

- Iterative Refinement : Adjust force field parameters (e.g., torsional angles for proline) based on NMR-derived distance restraints.

- Enhanced Sampling Methods : Apply metadynamics or replica exchange MD to overcome energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.